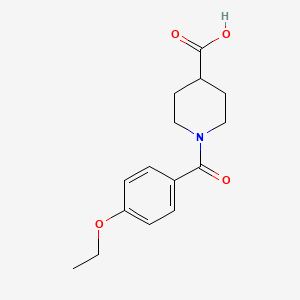

1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-ethoxybenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-2-20-13-5-3-11(4-6-13)14(17)16-9-7-12(8-10-16)15(18)19/h3-6,12H,2,7-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUWGGAGLHAXCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzoic acid and piperidine.

Reaction Conditions: The reaction conditions often involve the use of coupling agents and catalysts to facilitate the formation of the desired product. For instance, the use of reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) can be employed to activate the carboxylic acid group for nucleophilic substitution by the piperidine ring.

Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and various catalysts.

Scientific Research Applications

1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid belongs to a class of compounds that have shown promise in inhibiting various viral infections, including coronaviruses. A detailed analysis of structure-activity relationships (SAR) has been conducted to optimize its antiviral efficacy.

Antiviral Properties

Recent studies have indicated that derivatives of piperidine, including 1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid, exhibit notable activity against coronaviruses. The compound acts as an inhibitor of the main protease (M pro) of SARS-CoV-2, which is crucial for viral replication. The mechanism involves binding to the catalytic site of the enzyme, thereby disrupting the processing of viral polyproteins essential for viral replication .

Case Study: SARS-CoV-2 Inhibition

- In a study evaluating 63 analogues of 1,4,4-trisubstituted piperidines, several compounds demonstrated micromolar activity against SARS-CoV-2. The compounds were synthesized using Ugi four-component reactions, allowing for rapid generation of diverse chemical libraries .

- The best-performing analogues showed effective inhibition at concentrations that were significantly lower than those causing cytotoxic effects in human cell lines, indicating a favorable selectivity index.

Synthetic Methodologies

The synthesis of 1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid can be efficiently achieved through multicomponent reactions (MCRs), particularly the Ugi reaction. This method allows for the formation of complex structures from simple starting materials in a single step, making it a powerful tool in drug discovery.

Ugi Four-Component Reaction

The Ugi four-component reaction involves:

- Reactants : An isocyanide, an amine (such as piperidine), a carboxylic acid (like ethoxybenzoic acid), and an aldehyde.

- Conditions : Typically performed in methanol at room temperature over an extended period.

- Outcomes : High yields of diverse piperidine derivatives with potential biological activity.

Applications in Drug Development

The versatility of 1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid extends beyond antiviral applications. Its structural features make it a candidate for further modifications aimed at enhancing pharmacological profiles against various diseases.

Potential Therapeutic Areas

- Antiviral Agents : Continued exploration into its efficacy against emerging viruses.

- Anticancer Compounds : Investigating its potential role in inhibiting cancer cell proliferation.

- Neuroprotective Agents : Exploring its effects on neurodegenerative diseases due to the presence of piperidine moiety.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis categorizes analogs based on substituent variations, emphasizing physicochemical properties, synthesis strategies, and biological relevance.

Aromatic Substituent Variations

- Key Observations :

- Electron Effects : The ethoxy group in the target compound is electron-donating, enhancing aromatic ring stability, whereas chloro () and sulfamoyl () groups are electron-withdrawing, altering reactivity and binding affinity.

- Solubility : The sulfamoyl derivative () exhibits higher polarity, favoring aqueous solubility, while the ethoxy and chloro analogs are more lipophilic.

Linker and Functional Group Modifications

- Key Observations :

Heterocyclic and Bulky Substituents

- Protecting Groups: Boc protection () facilitates selective functionalization of the piperidine nitrogen.

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

| Compound Name | LogP (Predicted) | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 1-(4-Ethoxybenzoyl)piperidine-4-carboxylic Acid | 2.1 | 75.6 | 2 | 5 |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic Acid | 0.8 | 126.7 | 3 | 8 |

| 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid | 2.5 | 63.3 | 1 | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.